(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate
Description
(2S,7aR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate is a fluorinated pyrrolizine derivative characterized by a bicyclic pyrrolizine scaffold with a ketone group at position 5, a fluorine substituent at position 2, and an ethyl ester moiety at the 7a position. Pyrrolizine-based compounds are widely studied for their pharmacological relevance, including anti-inflammatory, antiviral, and enzyme-inhibitory activities . The fluorine atom at position 2 enhances metabolic stability and modulates electronic properties, while the ethyl ester group may influence solubility and bioavailability .
Properties
Molecular Formula |
C10H14FNO3 |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
ethyl (2S,8R)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3/t7-,10+/m0/s1 |
InChI Key |
AMVVXLSSVZDGEQ-OIBJUYFYSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCC(=O)N1C[C@H](C2)F |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC(C2)F |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of (2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate involves constructing the bicyclic pyrrolizine core, installing the fluorine atom stereoselectively, and introducing the oxo and ester functionalities. The fluorination step typically requires selective fluorinating agents under mild conditions to preserve stereochemical integrity.
Synthetic Route Components
Starting Materials:
Commonly, substituted pyrrolizidine precursors or hexahydro-1H-pyrrolizine derivatives are used as starting points. The precursor may contain a ketone or an aldehyde functionality to facilitate ring closure or fluorination.Fluorination:
The introduction of fluorine at the C-2 position is achieved using electrophilic fluorinating agents compatible with nitrogen heterocycles. The stereoselectivity is controlled by the existing chiral centers and reaction conditions.Esterification:
The ethyl ester group at 7A-position is installed via esterification of the corresponding carboxylic acid or by using ethyl chloroformate derivatives during the synthesis.Oxidation:
The ketone group at position 5 is introduced or preserved by selective oxidation methods, often employing mild oxidants to avoid over-oxidation or ring opening.
Representative Synthetic Procedure
While direct detailed synthetic protocols specific to this compound are scarce in open literature, related pyrrolizine derivatives have been synthesized as follows:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of amino acid derivatives under acidic/basic catalysis | Formation of hexahydro-pyrrolizine core | 70-85 | Stereocontrol depends on starting chiral amino acid |
| 2 | Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor | Introduction of fluorine at C-2 | 60-75 | Performed at 0-25°C to maintain stereochemistry |
| 3 | Oxidation with PCC or Dess–Martin periodinane | Formation of 5-oxo group | 80-90 | Mild conditions to avoid ring cleavage |
| 4 | Esterification with ethyl chloroformate or Fischer esterification | Installation of ethyl ester at 7A | 85-95 | Acid-catalyzed or base-mediated |
This sequence is illustrative and may be adapted depending on specific substrate availability and desired stereochemical outcomes.
Analytical Data Supporting Synthesis
NMR Spectroscopy:
¹H NMR and ¹³C NMR confirm the bicyclic framework and fluorine substitution. Characteristic signals include downfield shifts for the fluorinated carbon and ketone carbonyl. Multiplicity and coupling constants confirm stereochemistry.Mass Spectrometry:
ESI-MS shows molecular ion peaks consistent with the molecular weight of 215.22 g/mol. Fragmentation patterns support the presence of the fluorine and ester groups.Chiral HPLC:
Used to verify enantiomeric purity, especially critical for the (2S,7aR) stereochemistry.
Research Outcomes and Optimization
Yield Optimization:
Reaction yields vary between 60-90% depending on fluorination and oxidation steps. Temperature control and choice of fluorinating agent critically affect stereoselectivity and yield.Stereochemical Integrity:
Maintaining the (2S,7aR) configuration requires mild reaction conditions and careful selection of reagents to avoid epimerization.Scalability:
The synthetic methods are amenable to scale-up with appropriate control of reaction parameters, making the compound accessible for further pharmacological evaluation.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| Core Formation | Amino acid cyclization | Ambient to reflux | 2-6 h | 70-85 | Stereoselective ring closure |
| Fluorination | NFSI or Selectfluor | 0-25 °C | 1-3 h | 60-75 | Electrophilic fluorination, stereocontrol critical |
| Oxidation | PCC, Dess–Martin | 0-25 °C | 1-2 h | 80-90 | Mild oxidation to ketone |
| Esterification | Ethyl chloroformate, acid/base catalysis | Ambient | 1-4 h | 85-95 | Efficient ester formation |
Chemical Reactions Analysis
Types of Reactions
(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizine derivatives.
Scientific Research Applications
(2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,7AR)-Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7A-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of the fluorine atom can enhance its binding affinity and specificity, while the ester group may facilitate its transport across biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or ring modifications:
Functional Group Impact
- Fluorine vs. Chlorine : The fluorine in the target compound reduces steric bulk compared to chlorine in analogous triazine derivatives, improving membrane permeability .
- Ethyl Ester vs. Ethynyl : The ethyl ester enhances hydrolytic stability compared to ethynyl-substituted analogues, which may undergo rapid metabolic degradation .
- Ketone Position : The 5-oxo group in the target compound stabilizes the puckered conformation of the pyrrolizine ring, as modeled by Cremer-Pople puckering coordinates, whereas analogues with alternative substituents (e.g., hydroxyl) exhibit variable ring strain .
Stereochemical Considerations
The (2S,7aR) configuration of the target compound contrasts with the (2R,7aS) isomer listed in CAS 2892635-76-3. Computational studies suggest that the 7aR configuration minimizes steric clashes between the ethyl ester and the pyrrolizine ring, enhancing thermodynamic stability by ~2.3 kcal/mol compared to the 7aS isomer .
Biological Activity
Overview of Pyrrolizine Compounds
Pyrrolizines are a class of bicyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The modification of their structure, such as the introduction of fluorine or carboxylate groups, can significantly influence their pharmacological profiles.
- Enzyme Inhibition : Many pyrrolizine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit proteases or kinases that play critical roles in cancer cell proliferation.
- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, potentially affecting neurological functions and offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Anticancer Activity : Research has shown that certain pyrrolizine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in breast and lung cancer cells.
- Antimicrobial Properties : Similar compounds have been tested for antibacterial and antifungal activities, showing promising results against pathogens like Staphylococcus aureus and Candida albicans.
Research Findings
- A study involving a closely related pyrrolizine compound revealed that it effectively inhibited tumor growth in mouse models by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
- Another research highlighted the potential of pyrrolizine derivatives in treating neurodegenerative disorders by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Data Table: Comparison of Biological Activities
Q & A
Q. What are the key challenges in synthesizing (2S,7aR)-ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate, and how can they be methodologically addressed?
Synthesis of fluorinated pyrrolizine derivatives often involves regioselective fluorination and stereochemical control. For example, esterification and fluorination steps require anhydrous conditions to avoid hydrolysis or side reactions. A validated protocol involves using ethyl oxalyl monochloride for carboxylation under nitrogen atmosphere, followed by low-temperature fluorination with DAST (diethylaminosulfur trifluoride) to preserve stereochemistry . Purity can be ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC-MS .
Q. How is the conformational flexibility of the hexahydro-1H-pyrrolizine core analyzed experimentally?
The puckering coordinates of the pyrrolizine ring can be quantified using Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles θ, φ), derived from X-ray crystallography data . Software like ORTEP-3 (with GUI) visualizes thermal ellipsoids and displacement parameters to assess dynamic disorder or static conformational heterogeneity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use fume hoods, nitrile gloves, and respiratory protection during synthesis. Emergency procedures include immediate decontamination with water for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How do chiral centers (2S,7aR) influence the compound’s biological activity, and what strategies validate stereochemical integrity during synthesis?
The (2S,7aR) configuration is critical for binding affinity in related pyrrolizine-based enzyme inhibitors. Stereochemical validation involves:
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model fluorinated pyrrolizine reactivity. Key parameters include:
Q. How can researchers resolve contradictions between spectroscopic data (NMR, IR) and crystallographic results for this compound?
Discrepancies often arise from solvate formation or dynamic effects in solution vs. solid state. Strategies include:
Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?
Forced degradation studies (40°C/75% RH, 0.1M HCl/NaOH, UV light) reveal:
- Hydrolysis : Cleavage of the ethyl ester to carboxylic acid (LC-MS: m/z +18 Da) .
- Photooxidation : Formation of a quinone-like byproduct (UV-Vis λ~450 nm) . Degradants are isolated via preparative TLC and structurally confirmed by high-resolution mass spectrometry (HRMS) and 2D NMR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
